7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Overview
Description
“7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid” is a chemical compound with the empirical formula C8H6BrNO4 . It has a molecular weight of 260.04 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string for this compound isOC(=O)c1c(Br)cnc2OCCOc12
. The InChI key is OSPQXIXPUIFUPE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is typically available in solid form . The molecular weight of this compound is 260.04 . The InChI key isOSPQXIXPUIFUPE-UHFFFAOYSA-N
.
Scientific Research Applications
Folate Analogue Synthesis and Biological Evaluation
The compound "7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid" has been studied for its potential role in synthesizing folate analogues. A study by Nair et al. (1983) explored the synthesis and biological evaluation of two analogues of dihydrofolic acid possessing a 7,8-dihydro-8-oxapterin ring system. The study detailed the synthesis process of these compounds and evaluated their antifolate activities. However, these compounds showed no activity against Lactobacillus casei and only one showed activity against Streptococcus faecium, indicating selective antibacterial properties (Nair et al., 1983).
Pyridonecarboxylic Acids as Antibacterial Agents
Another study conducted by Egawa et al. (1984) focused on pyridonecarboxylic acids as antibacterial agents. The research involved the synthesis of various compounds with amino- and hydroxy-substituted cyclic amino groups, aiming to discover new antibacterial substances. Three compounds from this study showed higher activity than enoxacin, a known antibacterial drug, highlighting the potential of such compounds in developing new antibacterial treatments (Egawa et al., 1984).
Studies on 1,3-Dioxolohetarenes
Research by Daliacker et al. (1979) investigated the preparation and reactions of 1,3-dioxolohetarenes, including Pyrido[2,3-d]- and Pyrido[3,4-d][1,3]dioxoles. This study provides insights into the chemical reactions and potential applications of compounds related to this compound in various organic syntheses and chemical processes (Daliacker et al., 1979).
Pyrrolopyridine Analogs of Nalidixic Acid
A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, exploring their potential antibacterial properties. The study indicates the relevance of these compounds in developing new antibacterial agents (Toja et al., 1986).
Synthesis of Pyridinium Betaines
Research by Frangatos and Taurins (1959) involved the reaction of 2-Bromo- and 2,2-dibromo-1,3-indandione with various pyridine derivatives to form pyridinium hydroxide betaines. This study provides insights into the chemical properties and reactions of bromo-substituted compounds, which could be relevant for understanding the properties of "this compound" (Frangatos & Taurins, 1959).
Safety and Hazards
properties
IUPAC Name |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-3-10-7-6(5(4)8(11)12)13-1-2-14-7/h3H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPQXIXPUIFUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164760 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-bromo-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1299607-64-9 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-bromo-2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-bromo-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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